2-chloro-N-(3-methoxybenzyl)acetamide
Overview
Description
“2-chloro-N-(3-methoxybenzyl)acetamide” is a chemical compound with the empirical formula C10H12ClNO2. It has a molecular weight of 213.66 . This compound is typically available in solid form .
Molecular Structure Analysis
The SMILES string of “this compound” is COC1=CC=CC(CNC(CCl)=O)=C1 . The InChI is 1S/C10H12ClNO2/c1-14-9-4-2-3-8(5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 213.66 .Scientific Research Applications
Metabolism and Bioactivation Studies
Research on chloroacetamide herbicides, such as alachlor, reveals insights into their metabolism and potential toxicological implications. Alachlor, a chloroacetanilide herbicide, undergoes metabolism to form various metabolites, including 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), through human liver microsomes and cytochrome P450 isoforms. This metabolic pathway is critical for understanding the biotransformation and potential health impacts of related compounds (Coleman et al., 1999).
Synthetic Applications in Medicinal Chemistry
Compounds with methoxybenzyl groups have been explored for their synthetic utility in producing pharmacologically active molecules. One study describes the design and synthesis of model compounds with substituted nitrobenzyl groups covalently bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide. These compounds exhibit photoreactivity, demonstrating their potential in drug design and photopharmacology (Katritzky et al., 2003).
Applications in Organic Synthesis
The versatility of methoxybenzyl-protected compounds in organic synthesis is evident in research focusing on the development of new reagents for synthesizing N-alkylacetamides and carbamates. A study introduces p-methoxybenzyl N-acetylcarbamate potassium salt as a stable, easy-to-handle reagent for producing substituted products, highlighting the utility of methoxybenzyl-protected intermediates in the synthesis of natural and pharmaceutical products (Sakai et al., 2022).
Antioxidant and Free Radical Scavenging Studies
Investigations into simpler capsaicin derivatives, such as N-(4-hydroxy-3-methoxybenzyl)acetamide and its benzamide counterpart, provide insights into their antioxidant capabilities. These studies utilize computational methods to evaluate the compounds' ability to scavenge free radicals, contributing to the understanding of antioxidant mechanisms in drug development (Yancheva et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-(3-methoxybenzyl)acetamide Similar compounds often interact with enzymes or receptors in the body, which play crucial roles in various biological processes .
Mode of Action
The specific mode of action of This compound It’s known that compounds of this nature typically interact with their targets through processes such as free radical reactions .
Biochemical Pathways
The exact biochemical pathways affected by This compound Similar compounds can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties significantly impact the bioavailability of a compound .
Result of Action
The molecular and cellular effects of This compound The effects are typically a result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Biochemical Analysis
Biochemical Properties
2-Chloro-N-(3-methoxybenzyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity and subsequent alterations in metabolic processes .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions. At higher doses, it can lead to toxic effects, including organ damage and altered physiological functions . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it inhibits enzymes involved in the glycolytic pathway, leading to decreased glucose metabolism and altered energy production . Additionally, it affects the levels of various metabolites, thereby influencing overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound has been shown to accumulate in specific tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it affects mitochondrial function and energy production . Its localization can also influence its interactions with other biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
2-chloro-N-[(3-methoxyphenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-9-4-2-3-8(5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXGGZWVOFOWRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406610 | |
Record name | 2-Chloro-N-[(3-methoxyphenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40023-02-7 | |
Record name | 2-Chloro-N-[(3-methoxyphenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-[(3-methoxyphenyl)methyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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